

# Application Notes: Synthesis of Pterosin B for Research Applications

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Compound of Interest		
Compound Name:	Pterosin B	
Cat. No.:	B147530	Get Quote

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### Introduction

**Pterosin B** is a naturally occurring indanone, a type of sesquiterpene, originally isolated from bracken fern (Pteridium aquilinum). It is also known as a decomposition product of the carcinogenic toxin ptaquiloside.[1] **Pterosin B** has garnered significant interest within the research community due to its diverse pharmacological properties. Notably, it has been identified as a specific inhibitor of Salt-Inducible Kinase 3 (SIK3), a protein implicated in various physiological processes.[2][3] Inhibition of the SIK3 signaling pathway by **Pterosin B** has been shown to prevent chondrocyte hypertrophy, suggesting its potential as a therapeutic lead for osteoarthritis.[2][4] Further research indicates its involvement in regulating gluconeogenesis and its potential application in studies related to Alzheimer's disease, pathological cardiac hypertrophy, and diabetes.[3][5]

These application notes provide detailed protocols for two distinct and reliable methods for the chemical synthesis of **Pterosin B**:

- A high-yield four-step synthesis suitable for producing racemic **Pterosin B**. This method is adapted from a facile synthesis of its deuterated analogue and is advantageous for its high overall yield and operational simplicity.[6]
- A concise seven-step stereoselective synthesis yielding the naturally occurring (2R)-enantiomer of **Pterosin B**. This protocol is essential for researchers investigating the specific biological activities and structure-activity relationships of the chiral molecule.[1]

### Protocol 1: High-Yield Synthesis of (±)-Pterosin B



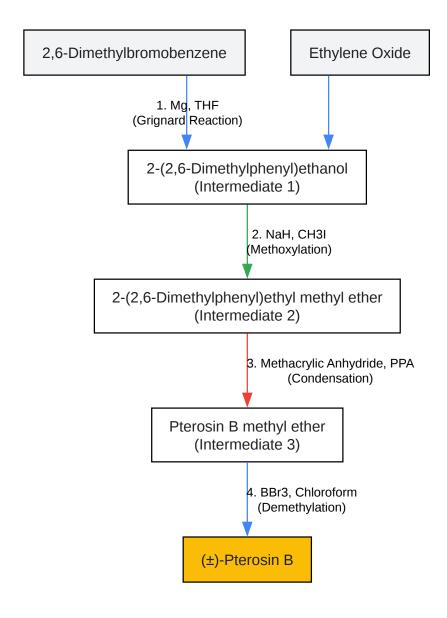
### Methodological & Application

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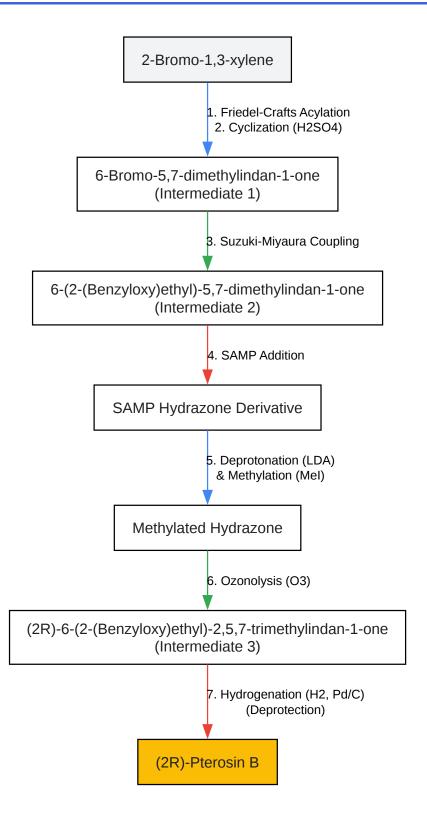
This protocol is adapted from a method developed for deuterated **Pterosin B**, which boasts a high overall yield of approximately 78%.[6] The synthesis begins with a Grignard reaction to form the key alcohol intermediate, followed by methoxylation, a one-pot condensation to form the indanone ring, and a final demethylation step.

# **Synthesis Workflow**

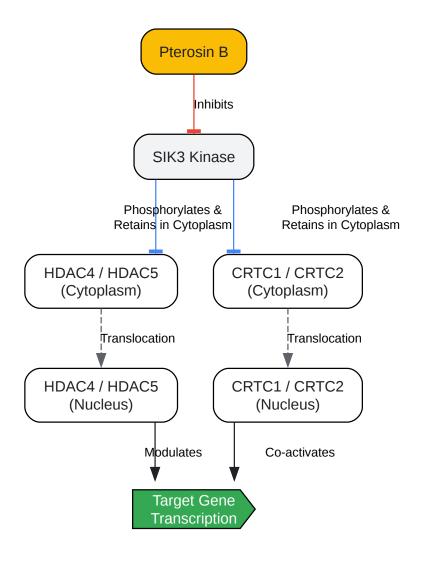












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### References

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- 4.
  植物由来成分であるプテロシンBはSIK3を阻害し変形性関節症の治療薬開発のリード化合物となる。
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